![molecular formula C20H26B2N2O6S2 B13132101 {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid CAS No. 210907-57-6](/img/structure/B13132101.png)
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid is a complex organic compound characterized by the presence of boronic acid groups, disulfide linkages, and phenylene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of Disulfide Linkages: This involves the oxidation of thiol groups to form disulfide bonds.
Introduction of Boronic Acid Groups: This can be achieved through the reaction of boronic acid derivatives with suitable intermediates.
Coupling Reactions: The final assembly of the molecule involves coupling reactions to link the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The disulfide linkages can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Palladium catalysts and suitable bases for cross-coupling reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various biaryl compounds through cross-coupling reactions.
科学研究应用
Chemistry
Catalysis: The boronic acid groups can act as ligands in catalytic processes.
Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology
Protein Modification: The disulfide linkages can be used to modify proteins through thiol-disulfide exchange reactions.
Biosensors: The boronic acid groups can bind to diols, making the compound useful in biosensor applications.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form reversible covalent bonds.
Therapeutics: Investigated for its potential in developing new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to introduce functional groups.
作用机制
The mechanism of action of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with various biological and chemical targets. The boronic acid groups can bind to diols and other nucleophiles, while the disulfide linkages can undergo thiol-disulfide exchange reactions. These interactions enable the compound to modulate biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diacrylate: Similar structure but with acrylate groups instead of boronic acid groups.
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))dicarboxylic acid: Contains carboxylic acid groups instead of boronic acid groups.
Uniqueness
The presence of boronic acid groups in (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid makes it unique compared to similar compounds. Boronic acids have distinct reactivity and binding properties, which can be exploited in various applications, particularly in the fields of catalysis, biosensing, and drug delivery.
属性
CAS 编号 |
210907-57-6 |
|---|---|
分子式 |
C20H26B2N2O6S2 |
分子量 |
476.2 g/mol |
IUPAC 名称 |
[3-[4-[[4-(3-boronoanilino)-4-oxobutyl]disulfanyl]butanoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C20H26B2N2O6S2/c25-19(23-17-7-1-5-15(13-17)21(27)28)9-3-11-31-32-12-4-10-20(26)24-18-8-2-6-16(14-18)22(29)30/h1-2,5-8,13-14,27-30H,3-4,9-12H2,(H,23,25)(H,24,26) |
InChI 键 |
BLODSXXPNJMUFR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCSSCCCC(=O)NC2=CC=CC(=C2)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


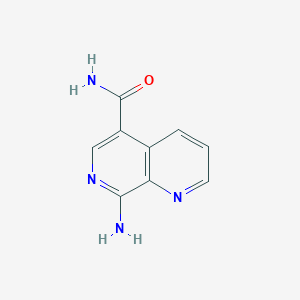
![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)

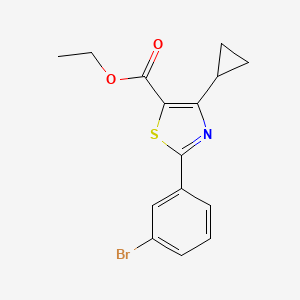
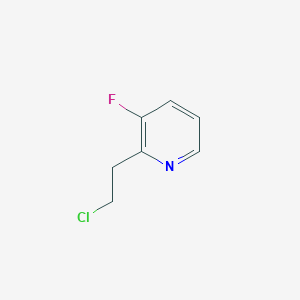
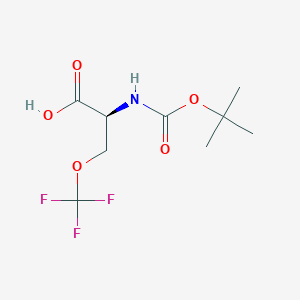
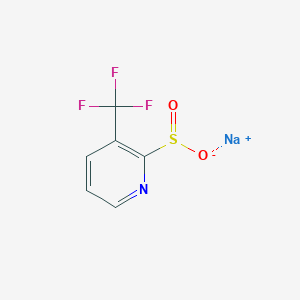
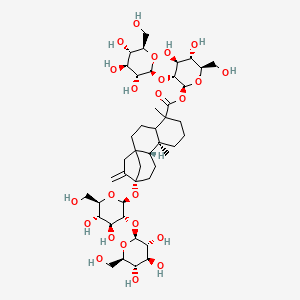
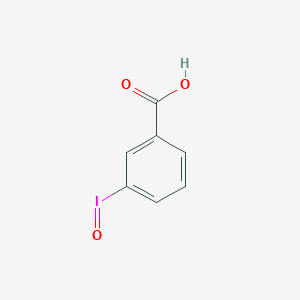

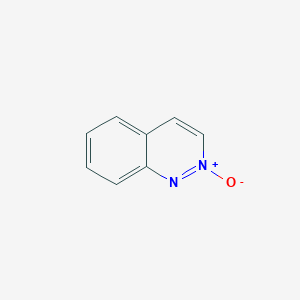
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
